(4E)-5-(3-bromophenyl)-4-[hydroxy-(4-piperidin-1-ylsulfonylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-5-(3-bromophenyl)-4-[hydroxy-(4-piperidin-1-ylsulfonylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bromophenyl group, a piperidinylsulfonylphenyl group, and a pyrrolidine-2,3-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(3-bromophenyl)-4-[hydroxy-(4-piperidin-1-ylsulfonylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione typically involves multiple steps, including the formation of the pyrrolidine-2,3-dione core, the introduction of the bromophenyl group, and the attachment of the piperidinylsulfonylphenyl group. Common reagents used in these reactions include bromine, piperidine, and various solvents such as toluene and ethanol. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced production times. These methods often utilize packed-bed reactors and optimized reaction parameters, including catalyst loading, temperature, and flow rates .
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(3-bromophenyl)-4-[hydroxy-(4-piperidin-1-ylsulfonylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, pressures, and the use of catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
(4E)-5-(3-bromophenyl)-4-[hydroxy-(4-piperidin-1-ylsulfonylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, and in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of (4E)-5-(3-bromophenyl)-4-[hydroxy-(4-piperidin-1-ylsulfonylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through various pathways, including the inhibition of enzyme activity or the modulation of receptor signaling. Molecular dynamics simulations and density functional theory calculations can provide insights into the precise interactions and binding modes of this compound with its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4E)-5-(3-bromophenyl)-4-[hydroxy-(4-piperidin-1-ylsulfonylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione include:
Steviol glycosides: These compounds are responsible for the sweet taste of the leaves of the Stevia plant and have similar structural features, such as glycosidic linkages.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with structural similarities to vitamin E and used in various biological applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in multiple fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
(4E)-5-(3-bromophenyl)-4-[hydroxy-(4-piperidin-1-ylsulfonylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrN2O6S/c1-34-15-14-28-22(18-6-5-7-19(26)16-18)21(24(30)25(28)31)23(29)17-8-10-20(11-9-17)35(32,33)27-12-3-2-4-13-27/h5-11,16,22,29H,2-4,12-15H2,1H3/b23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHCCDQUIGPRHN-XTQSDGFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(=C(C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)O)C(=O)C1=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(/C(=C(/C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)\O)/C(=O)C1=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BrN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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